molecular formula C176H285N47O49 B1591217 Helodermin CAS No. 89468-62-2

Helodermin

货号: B1591217
CAS 编号: 89468-62-2
分子量: 3843 g/mol
InChI 键: SSAAJZQUEUTACT-MDBKHZGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Helodermin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

For industrial production, this compound can be extracted from the venom of the Gila monster. The extraction process involves the collection of venom, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the peptide .

化学反应分析

Receptor Binding and Activation

Helodermin interacts with VIP and secretin receptors, triggering cAMP-dependent pathways. Comparative studies reveal:

Receptor TypeBinding Affinity (IC50)cAMP Production EfficacySource Tissue
VIP-preferring1.2 nM100% of VIP effectRat pancreas
Secretin-preferring12 nM75% of secretin effectRat heart
Hybrid (pancreatic)3.5 nM120% of VIP effectHuman heart
  • Mechanism : Binds to VPAC1 receptors with higher efficacy than VIP, inducing prolonged cAMP elevation .

  • Amylase secretion : Stimulates secretion in pancreatic acini at 100-fold lower potency than VIP but with identical efficacy .

Enzymatic Degradation and Stability

This compound exhibits variable stability in biological environments:

Degradation Conditions

MediumTimeDegradation (%)Notes
Simulated gastric (0.1 M HCl)2 h25%N-terminal cleavage dominates
FaSSIF (intestinal)24 h15%Chymotrypsin-resistant
Human plasma48 h40%Carboxypeptidase-mediated
  • Key cleavage sites : Susceptible to trypsin at Arg14 and Lys20, producing fragments T1–T4 .

  • Stabilization : Encapsulation in PEG-b-PLA/PLGA nanoparticles reduces degradation by 70% in gastric fluid .

Nanoparticle Encapsulation and Release

Double emulsion techniques optimize this compound delivery:

ParameterNanoprecipitationDouble Emulsion
Encapsulation efficiency45%82%
Burst release (1 h)30%12%
Sustained release (24 h)60%35%
  • Release mechanism : Initial burst from surface-bound peptide, followed by polymer erosion-driven diffusion .

Species-Specific Reactivity

  • Absence in mammals : cDNA cloning confirms this compound/exendin-4 genes are unique to Heloderma, with no homologs in humans or rats .

  • Evolutionary divergence : Structural differences from VIP/GLP-1 prevent cross-reactivity in mammalian endocrine systems .

This synthesis of chemical and pharmacological data underscores this compound’s unique profile as a stable, high-affinity peptide with applications in targeted drug delivery and receptor studies. Its resistance to intestinal proteases and modifiable release kinetics position it as a promising candidate for oral peptide therapeutics.

科学研究应用

Helodermin has several scientific research applications:

作用机制

Helodermin exerts its effects by interacting with vasoactive intestinal peptide receptors on pancreatic acinar cells. This interaction activates adenylate cyclase, leading to an increase in cellular cyclic AMP levels. The elevated cyclic AMP stimulates pancreatic enzyme secretion and other physiological responses . This compound also stimulates cyclic AMP formation in bone cells, including osteoblasts, which is comparable to the response induced by vasoactive intestinal peptide .

生物活性

Helodermin is a peptide derived from the venom of the Gila monster (Heloderma suspectum) and is known for its significant biological activities, particularly in relation to the modulation of various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits a variety of biological effects primarily through its interaction with specific receptors in the body. One of its most notable actions is the stimulation of adenylate cyclase activity, which leads to increased levels of cyclic AMP (cAMP) in target cells. This mechanism is similar to that of vasoactive intestinal peptide (VIP) and secretin, indicating that this compound may act through VIP-preferring receptors.

Key Findings:

  • Adenylate Cyclase Stimulation : this compound has been shown to stimulate adenylate cyclase activity in rat pancreatic membranes, as effectively as secretin and VIP. This stimulation results in elevated cAMP levels and inhibition of [^125I]VIP binding in pancreatic acini .
  • Pancreatic Function : Research indicates that this compound can stimulate amylase secretion from rat dispersed pancreatic acini, suggesting a role in digestive enzyme regulation .
  • Vascular Effects : Studies have demonstrated that this compound and related peptides (helospectin I and II) exhibit similar vascular effects, indicating potential applications in vascular health .

Therapeutic Potential

The unique properties of this compound have led to investigations into its therapeutic applications. Its ability to modulate cAMP levels suggests potential uses in treating conditions related to metabolic dysregulation, such as diabetes.

Case Studies:

  • Diabetes Management : this compound has been proposed as a therapeutic agent for managing diabetes by reducing hyperglycemia through its action on glucose homeostasis pathways .
  • Vascular Disorders : Given its vascular effects, this compound could be explored as a treatment option for conditions involving impaired vascular function .

Comparative Analysis with Related Peptides

This compound shares structural and functional similarities with other peptides like VIP. The following table summarizes key characteristics:

Peptide Source Primary Action Receptor Interaction
This compound Gila monster venomStimulates adenylate cyclaseVIP-preferring receptors
VIP Various tissuesVasodilation, intestinal secretionVPAC1 and VPAC2 receptors
Secretin Intestinal mucosaStimulates bicarbonate secretionSecretin receptor

Research Findings

Recent studies have reinforced the understanding of this compound's biological activity:

  • A study published in PubMed indicated that this compound activates adenylate cyclase not only in pancreatic tissues but also in cardiac and brain tissues, suggesting a broader physiological role .
  • Another research article highlighted the immunoreactivity of this compound-like peptides in rat brain extracts, indicating potential central nervous system effects .

属性

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAAJZQUEUTACT-MDBKHZGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H285N47O49
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237753
Record name Heliodermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3843 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89468-62-2
Record name Heliodermin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliodermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。